2-Oxo-2-phenylacetyl chloride

Übersicht

Beschreibung

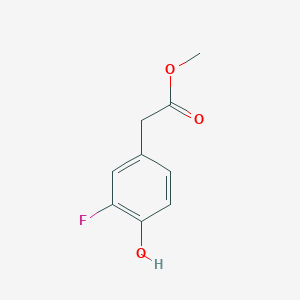

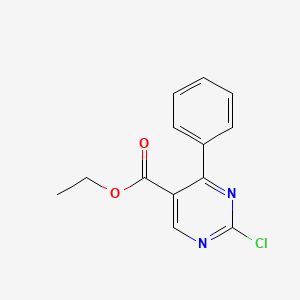

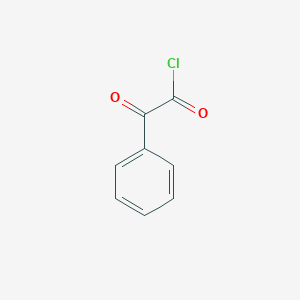

“2-Oxo-2-phenylacetyl chloride” is a chemical compound with the molecular formula C8H5ClO2 . It is also known by other names such as benzeneacetyl chloride, a-oxo-, benzoylformyl chloride, and oxo (phenyl)acetyl chloride .

Molecular Structure Analysis

The molecular structure of 2-Oxo-2-phenylacetyl chloride consists of 8 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The InChI code for this compound is 1S/C8H5ClO2/c9-8(11)7(10)6-4-2-1-3-5-6/h1-5H .

Physical And Chemical Properties Analysis

The molecular weight of 2-Oxo-2-phenylacetyl chloride is approximately 168.58 g/mol . Other physical and chemical properties such as density, melting point, and boiling point are not provided in the search results.

Wissenschaftliche Forschungsanwendungen

Application in Organic Chemistry

Summary of the Application

2-Oxo-2-phenylacetyl chloride is used as a reagent in organic chemistry . It’s commercially available and can be prepared by esterification or transesterification of commercial starting materials .

Methods of Application

The specific methods of application can vary depending on the reaction. However, it’s generally used as a reagent in organic synthesis .

Results or Outcomes

The outcomes can vary widely depending on the specific reaction. The product of the reaction will depend on the other reagents and conditions used .

Application in the Synthesis of Bioactive Compounds

Summary of the Application

In a study, 2-Oxo-2-phenylacetyl chloride was used in the synthesis of (±)-2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide . This compound exhibited superior in vitro anti-inflammatory activity compared to the standard, ibuprofen .

Methods of Application

The compound was synthesized through the reaction of 7-amino-4-methyl-2H-chromen-2-one with (±)-2-chloro-2-phenylacetyl chloride .

Results or Outcomes

The new compound exhibited superior in vitro anti-inflammatory activity compared to the standard, ibuprofen . The compound underwent thorough detailed characterization utilizing 1H and 13C NMR, UV, and mass spectral analysis .

Application in Perfume Industry

Summary of the Application

2-Oxo-2-phenylacetyl chloride has been found to have a fixative effect on the evaporation of fragrances with volatilities below 5000 μg L−1 in fine fragrance and eau-de-toilette applications .

Methods of Application

The fixative effect of 2‐oxo‐2‐phenylacetyl chloride on perfume evaporation was measured using a simple and reliable method to measure the evaporation kinetics of individual fragrances in a model perfume .

Results or Outcomes

2‐Oxo‐2‐phenylacetyl chloride was found to have a fixative effect on the evaporation of fragrances with volatilities below 5000 μg L−1 .

Application as a Protecting Group for Carbohydrates

Summary of the Application

2-Oxo-2-phenylacetyl chloride (OPAc) has been introduced as a protecting group for carbohydrates . This is particularly useful in the synthesis of complex carbohydrates, where selective protection and deprotection of hydroxyl groups is often necessary .

Methods of Application

Different OPAc-protected saccharides were synthesized using phenyl-glyoxalic acid 2, 2-oxo-2-phenylacetyl chloride 3, or phenyl-glyoxal 4 as coupling reagents .

Results or Outcomes

The OPAc-protected saccharides were successfully synthesized and showed divergent base sensitivity profiles against benzoyl (Bz) and acetyl (Ac) groups . KHSO5/AcCl in methanol was identified as an easy, mild, selective, and efficient deprotecting reagent for their removal .

Eigenschaften

IUPAC Name |

2-oxo-2-phenylacetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO2/c9-8(11)7(10)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNGOFPJWZUXKNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80454582 | |

| Record name | 2-oxo-2-phenylacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxo-2-phenylacetyl chloride | |

CAS RN |

25726-04-9 | |

| Record name | 2-oxo-2-phenylacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B1310505.png)

![1-(Furo[2,3-b]pyridin-5-yl)ethanone](/img/structure/B1310516.png)